molecular formula C9H16ClNO B12586509 N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide

Cat. No.: B12586509
M. Wt: 189.68 g/mol
InChI Key: SGTVPIMXSRNRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide is an organic compound with the molecular formula C9H16ClNO It is characterized by the presence of a chloroacetamide group attached to a 2,2-dimethyl-4-penten-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide typically involves the reaction of 2,2-dimethyl-4-penten-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloroacetamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxide derivatives, while reduction produces amines .

Scientific Research Applications

N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloroacetamide group and a 2,2-dimethyl-4-penten-1-yl moiety.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

N-chloro-N-(2,2-dimethylpent-4-enyl)acetamide

InChI

InChI=1S/C9H16ClNO/c1-5-6-9(3,4)7-11(10)8(2)12/h5H,1,6-7H2,2-4H3

InChI Key

SGTVPIMXSRNRFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(C)(C)CC=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.